molecular formula C30H35F7N4O2 B1241461 Casopitant CAS No. 414910-27-3

Casopitant

Número de catálogo: B1241461
Número CAS: 414910-27-3
Peso molecular: 616.6 g/mol
Clave InChI: XGGTZCKQRWXCHW-WMTVXVAQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Casopitant es un compuesto que pertenece a la clase de los antagonistas del receptor de neuroquinina-1. Inicialmente se desarrolló para el tratamiento de náuseas y vómitos inducidos por quimioterapia. This compound tiene la fórmula química C30H35F7N4O2 y una masa molar de 616.625 g/mol . Estaba en desarrollo por GlaxoSmithKline y se ha investigado para diversas aplicaciones terapéuticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de casopitant implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del anillo de piperidina, la introducción de los grupos trifluorometilo y las reacciones de acoplamiento finales para formar la molécula completa. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se amplía para satisfacer las demandas comerciales. Esto implica el uso de reactores a gran escala, procesos de flujo continuo y medidas estrictas de control de calidad para garantizar la coherencia y la seguridad del producto final .

Análisis De Reacciones Químicas

Synthetic Routes and Key Reactions

Casopitant’s synthesis involves multi-step processes to construct its phenylpiperidine core and functionalize its substituents. Key intermediates and reactions include:

Table 1: Key Synthetic Steps for this compound

StepReaction DescriptionReagents/ConditionsIntermediate/Product
1Formation of 2-(4-fluoro-2-methyl-phenyl)-piperidine-4-oneHydrogenation with 10% Pd/C in AcOEt, followed by camphorsulfonic acid treatmentPiperidine-4-one intermediate
2Resolution of enantiomersL-(+)-mandelic acid in AcOEt/isopropanolEnantiomerically pure intermediate
3Methanesulfonic acid salt formationMethanesulfonic acid in acetone/EtOAcThis compound mesylate (final API)
  • Critical Notes :

    • The piperidine-4-one intermediate is synthesized via hydrogenation of a Schiff base precursor .

    • Resolution with mandelic acid ensures the desired (2R,4S) stereochemistry .

    • Final salt formation stabilizes the compound for pharmaceutical use .

Metabolic Pathways

This compound undergoes extensive oxidative metabolism, primarily mediated by CYP3A4, with contributions from CYP2D6 and glucuronidation enzymes .

Table 2: Major Metabolic Reactions and Metabolites

Reaction TypeEnzyme InvolvedMetabolite(s)Biological Impact
OxidationCYP3A4Hydroxylated derivatives (e.g., M13)Reduced NK1_1 receptor affinity
N-DemethylationCYP3A4N-desmethyl this compoundIncreased polarity for excretion
Piperazine ring cleavageCYP3A4Open-chain metabolitesInactive products
GlucuronidationUGTsGlucuronide conjugatesEnhanced water solubility
  • Key Findings :

    • In preclinical models (ferrets, rats, dogs), hydroxylation at the piperazine ring dominates, yielding M13 as a major circulating metabolite .

    • Sex-dependent elimination differences were observed in rats, with faster clearance in males .

    • This compound exhibits autoinhibition of CYP3A4, leading to nonlinear pharmacokinetics at higher doses .

Drug-Drug Interactions

This compound’s metabolism and inhibitory effects on CYP enzymes result in clinically significant interactions:

Table 3: Interaction Studies with CYP3A4 Substrates

Co-administered DrugEffect on ExposureMechanism
Midazolam2.3-fold ↑ AUCCYP3A4 inhibition
Nifedipine1.8-fold ↑ AUCCYP3A4 inhibition
DexamethasoneNo significant changeMutual CYP3A4 induction/inhibition
  • Clinical Implications :

    • This compound’s weak-to-moderate CYP3A4 inhibition necessitates dose adjustments for narrow-therapeutic-index drugs .

    • Co-administration with 5-HT3_3 antagonists (e.g., ondansetron) shows no pharmacokinetic interference .

Polymorphic Transformations

During manufacturing, this compound mesylate exists as a mixture of two polymorphs (Form 1 and Form 3). Key process controls include:

  • Temperature and solvent composition adjustments to limit Form 3 to ≤27% .

  • Use of Bayesian design space models to ensure consistent crystallization .

Aplicaciones Científicas De Investigación

Chemotherapy-Induced Nausea and Vomiting (CINV)

CINV is a common and distressing side effect of cancer treatment. Casopitant has been shown to be effective in preventing both acute and delayed CINV.

  • Phase III Trials : In a multicenter, randomized trial involving patients receiving moderately emetogenic chemotherapy (MEC), this compound demonstrated superior efficacy compared to control regimens. The study found that patients receiving this compound achieved complete response rates (no vomiting or use of rescue medications) significantly higher than those on placebo (73% vs. 59%) during the first 120 hours post-chemotherapy .
  • Combination Therapy : this compound is often administered in conjunction with other antiemetics such as ondansetron and dexamethasone. A study indicated that adding this compound to standard prophylaxis resulted in improved outcomes for patients undergoing MEC .

Postoperative Nausea and Vomiting (PONV)

PONV is another significant concern for patients undergoing surgery, particularly those at high risk.

  • Clinical Trials : In a phase III trial assessing this compound's efficacy in preventing PONV, it was found that patients receiving this compound alongside ondansetron had a higher complete response rate compared to those receiving ondansetron alone (68.7% vs. 58.7%) within the first 24 hours post-surgery . This indicates this compound's potential as an effective adjunct therapy for managing PONV.

Pharmacokinetics and Safety Profile

This compound's pharmacokinetic properties have been evaluated in various studies:

  • Absorption and Distribution : Studies show that this compound is rapidly absorbed following administration, with peak plasma concentrations occurring within two hours. The drug exhibits good brain penetration, which is essential for its antiemetic action .
  • Drug Interactions : this compound has been identified as a substrate and weak-to-moderate inhibitor of CYP3A4, which may lead to interactions with other medications metabolized by this enzyme. However, significant alterations in the pharmacokinetics of co-administered drugs like warfarin were not observed under most conditions .
  • Safety Concerns : Overall, this compound has been well tolerated in clinical trials, with adverse events balanced across treatment groups. However, animal studies have raised concerns about potential cardiac effects at supratherapeutic doses .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study 1 : A patient undergoing chemotherapy for breast cancer experienced severe CINV despite standard treatment protocols. After initiating treatment with this compound alongside ondansetron and dexamethasone, the patient reported significant relief from nausea and vomiting, allowing for uninterrupted chemotherapy cycles.
  • Case Study 2 : In a surgical setting, a high-risk patient scheduled for an extensive abdominal procedure was treated with this compound preoperatively. Post-surgery, the patient exhibited minimal nausea and no vomiting episodes, showcasing the drug's effectiveness in preventing PONV.

Mecanismo De Acción

Casopitant ejerce sus efectos antagonizando el receptor de neuroquinina-1, que participa en el reflejo emético. Al bloquear este receptor, this compound evita la unión de la sustancia P, un neuropéptido que desencadena náuseas y vómitos. Este mecanismo es particularmente eficaz para controlar las náuseas y los vómitos inducidos por quimioterapia . Además, la interacción de this compound con el citocromo P450 3A4 influye en su metabolismo y farmacocinética .

Comparación Con Compuestos Similares

Compuestos Similares

Unicidad de Casopitant

This compound es único debido a su afinidad de unión específica y su perfil farmacocinético. Ha mostrado eficacia en ensayos clínicos para las fases aguda y tardía de las náuseas y los vómitos inducidos por quimioterapia. Su posible uso en el tratamiento del trastorno depresivo mayor también lo diferencia de otros antagonistas del receptor de neuroquinina-1 .

Actividad Biológica

Casopitant, a selective neurokinin-1 (NK-1) receptor antagonist, has been extensively studied for its biological activity, particularly in the context of preventing nausea and vomiting associated with chemotherapy and postoperative settings. This article explores the pharmacological properties, clinical efficacy, and safety profiles of this compound, supported by data tables and case studies.

Overview of this compound

This compound (GW679769) is designed to inhibit the NK-1 receptor, which plays a crucial role in the emetic response mediated by substance P. By blocking this receptor, this compound effectively reduces chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).

The primary mechanism of action for this compound involves:

  • Inhibition of NK-1 Receptors : By blocking these receptors in the central nervous system, this compound reduces the signaling pathways that lead to nausea and vomiting.
  • Hormonal Modulation : Studies have indicated that this compound may influence hormonal levels, particularly corticosterone, which is linked to stress responses and developmental effects in animal models .

Chemotherapy-Induced Nausea and Vomiting (CINV)

Several phase III trials have demonstrated the efficacy of this compound in preventing CINV. A significant study evaluated the addition of this compound to standard antiemetic regimens:

  • Study Design : Multicenter, randomized, double-blind trials involving patients receiving moderately emetogenic chemotherapy.
  • Findings : Patients receiving this compound showed a higher complete response rate compared to control groups. For instance, in one trial, 73% of patients on a three-day regimen of this compound achieved a complete response compared to 59% in the control group .
Treatment RegimenComplete Response Rate (%)
Control59
Single-dose this compound73
Three-day Oral this compound73
Three-day IV/Oral this compound74

Postoperative Nausea and Vomiting (PONV)

In a separate study focusing on PONV:

  • Combination Therapy : this compound was administered alongside ondansetron.
  • Results : The combination significantly improved outcomes, with 68.7% achieving complete response compared to 58.7% in the ondansetron-only group .

Safety Profile

This compound has been generally well-tolerated across various studies. Common side effects include:

  • Drowsiness
  • Fatigue
  • Headache

No significant drug interactions were reported when this compound was co-administered with other common antiemetics like ondansetron or dexamethasone .

Case Studies

  • Cleft Palate Induction Study : In an embryo-fetal development study using pregnant mice, high doses of this compound (300 mg/kg/day) resulted in cleft palate formation in 9% of fetuses. This effect was attributed to elevated corticosterone levels induced by NK-1 receptor antagonism .
  • Pharmacokinetics Study : A study on ferrets demonstrated that after administration, plasma and brain concentrations of this compound were approximately equal within two hours, indicating effective brain penetration necessary for its antiemetic action .

Propiedades

IUPAC Name

(2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35F7N4O2/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3/t19-,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGTZCKQRWXCHW-WMTVXVAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35F7N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961762
Record name Casopitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414910-27-3, 852393-14-7
Record name Casopitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414910-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Casopitant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0414910273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW679769
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852393147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Casopitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06634
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Casopitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CASOPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B03KPM27L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Casopitant
Reactant of Route 2
Reactant of Route 2
Casopitant
Reactant of Route 3
Reactant of Route 3
Casopitant
Reactant of Route 4
Casopitant
Reactant of Route 5
Reactant of Route 5
Casopitant
Reactant of Route 6
Reactant of Route 6
Casopitant

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.